molecular formula C12H16ClNO B7966652 1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine

1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine

Cat. No.: B7966652
M. Wt: 225.71 g/mol
InChI Key: LTRFHUAZQZHHDT-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of 1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanone, which is then reduced to the corresponding ethanamine. The initial step often involves a Suzuki-Miyaura coupling reaction to introduce the cyclopropylmethoxy group . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Chloro-3-(methoxy)phenyl)ethanamine
  • 1-(4-Chloro-3-(ethoxy)phenyl)ethanamine
  • 1-(4-Chloro-3-(propoxy)phenyl)ethanamine

Uniqueness: 1-(4-Chloro-3-(cyclopropylmethoxy)phenyl)ethanamine is unique due to the presence of the cyclopropylmethoxy group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-[4-chloro-3-(cyclopropylmethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8(14)10-4-5-11(13)12(6-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRFHUAZQZHHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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